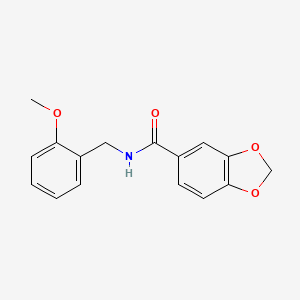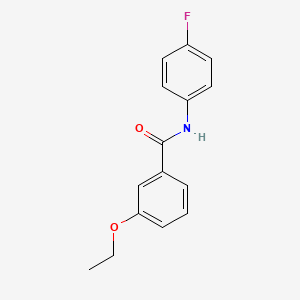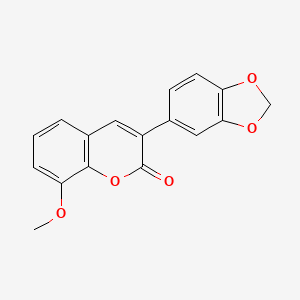
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide” is a compound that belongs to the class of N-Benzylphenethylamine (NBOMe) analogues . These are synthetic phenethylamine derivatives that have been modified by the introduction of an N-2-methoxybenzyl group . They are recognized for their potent psychedelic effects .
Synthesis Analysis
The synthesis of NBOMe compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.Molecular Structure Analysis
The molecular structure of compounds similar to “N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide” has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis
NBOMe compounds, including “N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide”, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes. These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers.Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Applications De Recherche Scientifique
Psychedelic Research
This compound is a derivative of the 2C class of psychedelic phenethylamines . The introduction of the N-2-methoxybenzyl group to these drugs has resulted in a new series of compounds, known as NBOMe-drugs, which have potent psychedelic effects .
Toxicity Studies
The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs . This has been demonstrated in studies using both SH-SY5Y and HepG2 cell lines .
Neurotoxicity Research
Substituted phenethylamines, including 2C and NBOMe drugs, are potent psychoactive substances. However, their toxicity is not well understood . This compound, as an NBOMe drug, has been used in in vitro studies to explore the mechanisms underlying the neurotoxicity of these substances .
Drug Lipophilicity Studies
The NBOMe drugs, including this compound, have been found to present higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity . This makes them useful in studies investigating the relationship between drug lipophilicity and cytotoxicity .
Chemical Properties Research
This compound, as an NBOMe drug, was created as a result of the addition of an N-2-methoxybenzyl group . This modification has been the subject of research into the chemical properties of NBOMe compounds .
Drug Market Analysis
NBOMe drugs, including this compound, are prevalent in unregulated drug markets . Therefore, they are often included in analyses of these markets and the substances they contain .
Mécanisme D'action
Target of Action
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide, also known as Oprea1_772327, is a potent serotonin 5-HT 2A/2C receptor agonist . The serotonin 5-HT 2A/2C receptors are primarily found in the brain and play a crucial role in mood regulation, anxiety, and schizophrenia .
Mode of Action
As a serotonin 5-HT 2A/2C receptor agonist, Oprea1_772327 binds to these receptors, triggering a series of signal transduction events . This interaction results in an increase in the release of dopamine, serotonin, and glutamate .
Biochemical Pathways
The activation of the serotonin 5-HT 2A/2C receptors by Oprea1_772327 affects several neurotransmitter pathways. It increases the release of dopamine, serotonin, and glutamate . These neurotransmitters play a significant role in mood regulation, reward processing, and cognitive functions .
Pharmacokinetics
The pharmacokinetics of Oprea1_772327 involves its absorption, distribution, metabolism, and excretion (ADME). After administration, peak drug concentrations are detected 30 and 60 minutes in serum and brain tissue, respectively . The drug is still present in the brain 8 hours after administration . Sulphation is the main metabolic pathway for Oprea1_772327, and both the drug and its main sulphated metabolite are likely excreted via the biliary route .
Result of Action
The interaction of Oprea1_772327 with the serotonin 5-HT 2A/2C receptors leads to a series of cellular and molecular effects. It induces significant inhibitory effects on motor performance and attenuates sensorimotor gating . Additionally, it has been associated with memory deficiency and induction of anxiety .
Safety and Hazards
The safety data sheet for a similar compound, 2-Methoxybenzyl alcohol, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It is also worth noting that NBOMe compounds have been associated with severe adverse reactions including deaths .
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)9-17-16(18)11-6-7-14-15(8-11)21-10-20-14/h2-8H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPNKJLUZRGCEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733100 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-methoxybenzyl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5693490.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5693492.png)

![1-[(4-methylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5693501.png)

![ethyl 2-{[(2-chlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5693510.png)
![4-methyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B5693512.png)
![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-nitrophenol](/img/structure/B5693516.png)




![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)